molecular formula C18H16ClN3O3 B2966252 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide CAS No. 874138-98-4

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B2966252
CAS No.: 874138-98-4
M. Wt: 357.79
InChI Key: YISHRQVYXAAZPJ-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide is a heterocyclic compound featuring a 1,2,5-oxadiazol (furazan) core substituted at position 4 with a 4-chlorophenyl group. The acetamide moiety at position 3 of the oxadiazol ring is further substituted with a 2,3-dimethylphenoxy group. The chlorine atom and dimethylphenoxy substituents likely influence electronic and steric properties, impacting solubility, binding affinity, and intermolecular interactions.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11-4-3-5-15(12(11)2)24-10-16(23)20-18-17(21-25-22-18)13-6-8-14(19)9-7-13/h3-9H,10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISHRQVYXAAZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

The compound's chemical structure can be represented by the following molecular formula:

Property Value
Molecular Weight 329.74 g/mol
Molecular Formula C16H12ClN3O3
LogP 4.205
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1

The compound is characterized by its oxadiazole ring and the presence of a chlorophenyl group, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with oxadiazole moieties often exhibit antioxidant properties. For example, derivatives of oxadiazole have shown significant scavenging activity against free radicals in various assays, suggesting that this compound may possess similar capabilities .

Antibacterial Activity

The antibacterial potential of oxadiazole derivatives has been widely studied. In particular, studies have demonstrated that compounds containing the oxadiazole ring exhibit moderate to strong antibacterial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound may also exhibit anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Some studies indicate that oxadiazole derivatives can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Free Radical Scavenging: The presence of functional groups in the compound may facilitate electron donation, helping to neutralize free radicals.
  • Cell Membrane Disruption: The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.

Study on Antioxidant and Antibacterial Properties

A recent study published in 2024 evaluated a series of oxadiazole derivatives for their antioxidant and antibacterial activities. The results indicated that compounds with similar structures exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

Anticancer Activity Assessment

Another research effort focused on the anticancer potential of oxadiazole derivatives. This study utilized various cancer cell lines to assess cytotoxicity and found that certain derivatives significantly inhibited cell growth through apoptosis induction mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Oxadiazol Cores

BH53188 (2-(3,5-Dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide)
  • Key Differences: Substituent on oxadiazol ring: 4-methylphenyl vs. 4-chlorophenyl in the target compound. Phenoxy group: 3,5-dimethylphenoxy vs. 2,3-dimethylphenoxy.
  • Impact: The methyl group in BH53188 may reduce electronegativity compared to chlorine, altering electronic distribution and π-π stacking interactions.
BH53189 (2-(3,5-Dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide)
  • 4-chlorophenyl.
  • The unsubstituted phenyl group may allow greater rotational freedom compared to the 4-chlorophenyl group .

Analogues with Pyrazol and Acetamide Moieties

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
  • Key Differences: Core structure: Pyrazol ring vs. oxadiazol ring. Substituents: 2,4-Dichlorophenyl and 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol vs. 4-chlorophenyl and dimethylphenoxy.
  • Impact :
    • The pyrazol ring introduces a ketone group (3-oxo), enabling hydrogen bonding via N–H⋯O interactions, forming dimers of the R₂²(10) type.
    • Dihedral angles between aromatic rings (48.45–80.70°) indicate significant steric repulsion, contrasting with the oxadiazol-based compound’s planar geometry .

Analogues with Sulfonyl and Nitro Substituents

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
  • Key Differences: Substituents: Nitro and methylsulfonyl groups vs. oxadiazol and dimethylphenoxy.
  • Impact: The nitro group induces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing intermolecular interactions (e.g., C–H⋯O hydrogen bonds). The methylsulfonyl group may improve solubility in polar solvents compared to the hydrophobic dimethylphenoxy group .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Interactions/Properties
Target Compound 1,2,5-Oxadiazol 4-Chlorophenyl, 2,3-dimethylphenoxy 387.83 g/mol Planar geometry; potential π-π stacking
BH53188 1,2,5-Oxadiazol 4-Methylphenyl, 3,5-dimethylphenoxy 337.37 g/mol Symmetric steric hindrance
BH53189 1,2,5-Oxadiazol Phenyl, 3,5-dimethylphenoxy 323.35 g/mol Reduced electronegativity
2-(2,4-Dichlorophenyl)-... Pyrazol 2,4-Dichlorophenyl, 3-oxo-2-phenyl 414.27 g/mol N–H⋯O hydrogen bonding (R₂²(10) dimers)
N-(4-Chloro-2-nitrophenyl)-... Acetamide Nitro, methylsulfonyl 306.72 g/mol C–H⋯O chain interactions

Research Findings and Implications

  • Electronic Effects : Chlorine and nitro substituents enhance electrophilicity, favoring interactions with electron-rich biological targets. Methyl groups in BH53188/BH53189 may reduce reactivity but improve lipophilicity.
  • Steric Considerations: Asymmetric 2,3-dimethylphenoxy substitution in the target compound may hinder crystallization compared to symmetric analogues.

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